

Technical Guide: 4-Chloro-8-methyl-1,5-naphthyridine

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Compound of Interest

Compound Name: 4-Chloro-8-methyl-1,5-naphthyridine

CAS No.: 1360704-47-7

Cat. No.: B2867462

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CAS Number: 1360704-47-7 Molecular Formula: C

H

CIN

Molecular Weight: 178.62 g/mol [1][2]

PART 1: Executive Summary & Scaffold Analysis

4-Chloro-8-methyl-1,5-naphthyridine represents a "privileged scaffold" in medicinal chemistry, particularly within the kinase inhibitor space.[1] Unlike the more common quinoline or isoquinoline cores, the 1,5-naphthyridine system offers a unique electronic distribution characterized by two nitrogen atoms capable of distinct hydrogen bond acceptor roles.

The C4-position chlorine is highly activated for nucleophilic aromatic substitution (

), serving as a critical vector for introducing solubilizing groups or pharmacophores.[1] The C8-methyl group provides steric bulk that can induce atropisomerism or fill hydrophobic pockets (e.g., the gatekeeper region in kinases), enhancing selectivity profiles against homologous enzymes.

Chemical Profile

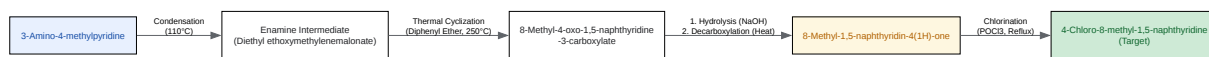
Property	Value	Note
Appearance	Off-white to tan solid	Darkens upon oxidation/light exposure.[1]
Solubility	DMSO, DCM, Ethyl Acetate	Poor solubility in water; moderate in alcohols.
pKa (Calc)	~3.5 (N1), ~2.0 (N5)	Less basic than quinoline due to diaza-effect.[1]
Reactivity	High (at C4)	C4 is para to N1, activating it for displacement.

PART 2: Synthesis & Manufacturing Strategies

The most robust route to **4-chloro-8-methyl-1,5-naphthyridine** utilizes a modified Gould-Jacobs reaction.[1] This pathway is preferred over cross-coupling approaches due to its scalability and the low cost of the starting material, 3-amino-4-methylpyridine.[1]

Mechanistic Pathway (Graphviz Visualization)

The following diagram outlines the conversion of 3-amino-4-methylpyridine to the target chloride, highlighting the critical cyclization and chlorination steps.



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Caption: Step-wise synthesis from aminopyridine precursor to the chlorinated naphthyridine core.

Detailed Experimental Protocol

Step 1: Condensation & Cyclization (The Gould-Jacobs Protocol)

- Reagents: Mix 3-Amino-4-methylpyridine (1.0 eq) with Diethyl ethoxymethylenemalonate (EMME, 1.1 eq).
- Condensation: Heat neat or in ethanol at 110°C for 2 hours. Monitor the disappearance of the amine by TLC.
- Cyclization: Add the resulting enamine oil dropwise into boiling diphenyl ether (Dowtherm A) at 250°C.
 - Critical Insight: The high temperature is non-negotiable; it drives the intramolecular substitution. The cyclization occurs selectively at the C2 position (alpha to the pyridine nitrogen) rather than C6, yielding the 1,5-naphthyridine core.
- Workup: Cool to room temperature. Dilute with hexane to precipitate the ester product. Filter and wash with hexane to remove diphenyl ether.

Step 2: Hydrolysis & Decarboxylation

- Hydrolysis: Reflux the ester in 10% NaOH solution for 4 hours. Acidify with HCl to precipitate the carboxylic acid.
- Decarboxylation: Suspend the acid in quinoline and heat to 220°C with a catalytic amount of copper powder until CO evolution ceases.
- Isolation: Pour into water/ice, adjust pH to 7, and filter the resulting 8-methyl-1,5-naphthyridin-4(1H)-one.

Step 3: Deoxychlorination (The POCl

Step)

- Setup: Place 8-methyl-1,5-naphthyridin-4(1H)-one (1.0 eq) in a round-bottom flask. Add Phosphorus Oxychloride (POCl, 5-10 vol).[1]

- Reaction: Reflux (105°C) for 2-4 hours. The suspension will clear as the chloro-species forms.[1]
- Quenching (Safety Critical):
 - Evaporate excess POCl₃ under reduced pressure.
 - Slowly pour the residue onto crushed ice/water with vigorous stirring.
 - Neutralize with saturated NaHCO₃ or NH₄OH to pH 8.
- Purification: Extract with Dichloromethane (DCM). Dry over MgSO₄. If necessary, purify via flash chromatography (Hexane/EtOAc).

PART 3: Medicinal Chemistry Applications

The **4-chloro-8-methyl-1,5-naphthyridine** scaffold is a potent template for developing inhibitors of ALK5 (TGF-

Type I Receptor) and c-Met.[1]

Structure-Activity Relationship (SAR) Logic[1]

- Position 4 (Cl): The "warhead" for diversity. Displacement with amines creates the hinge-binding motif essential for kinase inhibition.[1]
- Position 8 (Methyl): Provides selectivity.[1][3] In ALK5 inhibitors, this methyl group often sits in a small hydrophobic pocket, differentiating the molecule from broad-spectrum inhibitors that lack this steric feature.
- N1 & N5: N1 typically acts as a hydrogen bond acceptor for the kinase hinge region (e.g., interacting with the backbone NH of His/Asp residues).

Functionalization Workflow ()

The chlorine atom is highly labile to nucleophilic attack by primary and secondary amines.

Standard Protocol for

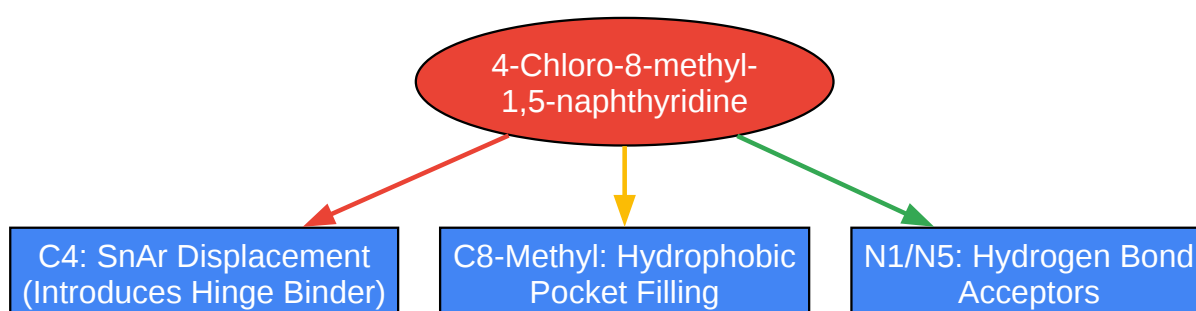
Displacement:

- Solvent: n-Butanol or DMF.[1]
- Base: DIPEA (2.0 eq) or K

CO

. [1]

- Nucleophile: Aniline or aliphatic amine (1.1 eq).[1]
- Conditions: Heat at 80-120°C for 4-12 hours.[1] Microwave irradiation can reduce reaction times to <30 minutes.[1]



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Caption: Functional mapping of the scaffold for medicinal chemistry optimization.

PART 4: Handling & Safety Data

CAS 1360704-47-7 requires strict adherence to safety protocols, particularly due to the potential for skin sensitization and eye damage common to halogenated heterocycles.[1]

Hazard Class	Statement	Precaution
Skin Irritant	Causes skin irritation (H315)	Wear nitrile gloves; wash immediately upon contact.[1]
Eye Damage	Causes serious eye irritation (H319)	Use safety goggles; access to eyewash station is mandatory. [1]
Respiratory	May cause respiratory irritation (H335)	Handle only in a fume hood; avoid dust generation.[1]
Reactivity	Reacts with strong oxidizers	Store away from acids and moisture (hydrolysis risk).[1]

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but can degrade slowly if exposed to moisture, reverting to the 4-hydroxy derivative.[1]

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